2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate

Description

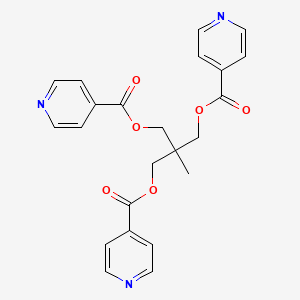

2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate (CAS: 1416894-12-6) is a nitrogen-containing ligand used in metal-organic frameworks (MOFs). Its molecular formula is C₂₃H₂₁N₃O₆, featuring a central 2-methylpropane-1,3-diyl backbone esterified with three isonicotinoyl groups: one at the 2-position ((isonicotinoyloxy)methyl) and two at the 1- and 3-positions (diisonicotinate) .

Properties

Molecular Formula |

C23H21N3O6 |

|---|---|

Molecular Weight |

435.4 g/mol |

IUPAC Name |

[2-methyl-3-(pyridine-4-carbonyloxy)-2-(pyridine-4-carbonyloxymethyl)propyl] pyridine-4-carboxylate |

InChI |

InChI=1S/C23H21N3O6/c1-23(14-30-20(27)17-2-8-24-9-3-17,15-31-21(28)18-4-10-25-11-5-18)16-32-22(29)19-6-12-26-13-7-19/h2-13H,14-16H2,1H3 |

InChI Key |

UXBWDOZUTDTRKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)C1=CC=NC=C1)(COC(=O)C2=CC=NC=C2)COC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate typically involves the esterification of isonicotinic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert ester groups into alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Medicine: Potential use in drug development due to its biological activities.

Mechanism of Action

The mechanism of action of 2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a broad spectrum of microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs include:

Structural Analysis:

- Target Compound: The 2-methylpropane backbone introduces steric hindrance, limiting flexibility but enhancing thermal stability. Its three isonicotinoyl groups provide nitrogen donors for metal coordination, favoring octahedral or tetrahedral geometries in MOFs.

- 2,2-Bis((isonicotinoyloxy)methyl)propane-1,3-diyl diisonicotinate: The additional isonicotinoyl group at the 2-position increases coordination sites, enabling denser MOF networks with smaller pores .

- Cobalt Tetracarboxyphenylporphyrin : The porphyrin macrocycle stabilizes metal centers (e.g., Co⁴⁺) for redox-active applications but requires complex synthesis involving metal insertion .

- Dithiolene-Pyridine Hybrid : Sulfur-rich ligands facilitate charge transfer, making them suitable for conductive materials but prone to oxidation .

Physicochemical and Functional Comparisons

- Solubility : The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ester groups, whereas the porphyrin analog is less soluble owing to its bulky structure .

- Thermal Stability : The target compound degrades at ~300°C, outperforming dithiolene-based ligands (~250°C) but underperforming against porphyrins (>400°C) .

- MOF Performance: Target: Forms MOFs with surface areas of 800–1200 m²/g, suitable for CO₂ capture. Cobalt Porphyrin: Yields MOFs with surface areas >2000 m²/g, ideal for H₂ storage . Bis-Isonicotinoyl Derivative: Creates ultra-microporous frameworks (<1 nm pores) for selective gas separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.